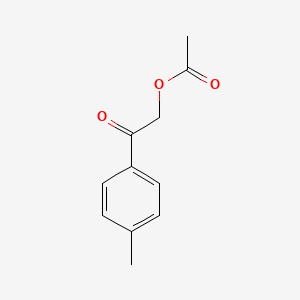

2-(4-Methylphenyl)-2-oxoethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGKFZCRKFZPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408864 | |

| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65143-37-5 | |

| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methylphenyl)-2-oxoethyl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methylphenyl)-2-oxoethyl acetate

Executive Summary

This compound, also known as p-methylphenacyl acetate, is an α-acetoxy ketone derivative featuring a p-tolyl group. As a bifunctional molecule containing both a ketone and an ester, it represents a versatile intermediate in organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, and delves into its structural elucidation through modern spectroscopic techniques. Furthermore, it explores the molecule's reactivity profile and discusses its potential applications for researchers and professionals in drug development. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of an acetophenone backbone, substituted with a methyl group at the para position of the phenyl ring and an acetate group at the α-carbon.

Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

Common Names: p-Methylphenacyl acetate, α-Acetoxy-4'-methylacetophenone

-

CAS Number: 65143-37-5[1]

-

Molecular Formula: C₁₁H₁₂O₃[1]

-

Chemical Structure:

(Note: A real image would be generated or sourced here)

Physicochemical Data

The physical properties of the compound are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Physical State | Solid | Implied by melting point |

| Melting Point | 86-88 °C | [1][2][3] |

| Boiling Point (Predicted) | 295.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [2] |

| SMILES | CC(=O)OCC(=O)c1ccc(C)cc1 | |

| InChIKey | Not readily available |

Synthesis and Purification

The synthesis of α-acetoxy ketones like this compound is typically achieved through a two-step process starting from the corresponding acetophenone. This involves an initial α-halogenation followed by a nucleophilic substitution with an acetate salt. This approach is efficient and utilizes readily available starting materials.

Synthetic Workflow

The logical flow for the synthesis is designed to first install a good leaving group (bromide) at the α-position, which is then displaced by the acetate nucleophile.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the desired product is obtained before proceeding.

Step 1: Synthesis of 2-Bromo-1-(p-tolyl)ethan-1-one

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 4'-methylacetophenone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Bromination: Warm the solution to 40 °C. Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes. The causality here is critical: dropwise addition at a controlled temperature prevents runaway reactions and the formation of dibrominated side products. The reddish-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 2 hours at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The disappearance of the starting material spot confirms completion.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(p-tolyl)ethan-1-one as a white solid. Dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, suspend anhydrous sodium acetate (12.3 g, 0.15 mol) in 100 mL of dry acetone. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.

-

Nucleophilic Substitution: Add the purified 2-bromo-1-(p-tolyl)ethan-1-one (21.3 g, 0.1 mol) to the suspension. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate 7:3). The formation of a new, more polar spot and the disappearance of the starting bromoketone indicate progress.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide salt. Wash the salt with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude solid in dichloromethane and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the final product from a mixture of ethanol and water to obtain pure this compound as crystalline needles.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of the synthesized compound must be confirmed through a combination of spectroscopic methods. The following sections describe the expected spectral data based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| Ar-CH ₃ | Singlet | ~2.40 | Aromatic methyl group, singlet as there are no adjacent protons. |

| -O-CO-CH ₃ | Singlet | ~2.20 | Acetate methyl group, singlet due to no adjacent protons. |

| -CO-CH ₂-O- | Singlet | ~5.30 | Methylene protons are deshielded by both the adjacent ketone and ester oxygen, resulting in a significant downfield shift. |

| Ar-H (ortho to C=O) | Doublet | ~7.85 | Aromatic protons ortho to the electron-withdrawing carbonyl group are most deshielded. |

| Ar-H (ortho to CH₃) | Doublet | ~7.30 | Aromatic protons ortho to the electron-donating methyl group are more shielded. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| Ar-C H₃ | ~21.5 | Aromatic methyl carbon. |

| -O-CO-C H₃ | ~20.5 | Acetate methyl carbon. |

| -CO-C H₂-O- | ~66.0 | Methylene carbon, shifted downfield by adjacent carbonyl and oxygen. |

| Aromatic C -H | 128-130 | Standard range for aromatic carbons. |

| Aromatic C (quaternary) | 134, 145 | Quaternary carbons attached to the carbonyl and methyl groups. |

| -O-C O-CH₃ | ~170.0 | Ester carbonyl carbon, highly deshielded. |

| Ar-C O-CH₂- | ~192.0 | Ketone carbonyl carbon, typically the most deshielded carbon in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Functional Group | Vibration Type | Approx. Wavenumber (cm⁻¹) | Rationale |

| C=O (Ester) | Stretch | ~1750 | The ester carbonyl typically appears at a higher frequency than a ketone. |

| C=O (Ketone) | Stretch | ~1690 | Aryl ketone stretch, conjugated with the aromatic ring. |

| C-O (Ester) | Stretch | 1220-1250 | Strong, characteristic C-O single bond stretch. |

| Aromatic C=C | Stretch | 1600, 1480 | Medium intensity peaks characteristic of the benzene ring. |

| Aromatic C-H | Stretch | >3000 | Sharp peaks just above 3000 cm⁻¹ for sp² C-H bonds. |

| Aliphatic C-H | Stretch | <3000 | Sharp peaks just below 3000 cm⁻¹ for sp³ C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 192.

-

Key Fragments:

-

m/z = 149: Loss of the acetyl group (•COCH₃), a common fragmentation for acetates.

-

m/z = 119: Benzylic cleavage to form the p-toluoyl cation ([CH₃C₆H₄CO]⁺). This is expected to be a prominent peak due to the stability of the acylium ion.

-

m/z = 91: Formation of the tolyl cation ([CH₃C₆H₄]⁺) after loss of CO from the p-toluoyl cation.

-

Chemical Reactivity and Potential Transformations

The presence of multiple functional groups dictates the reactivity of this compound, making it a valuable synthetic intermediate.

Sources

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl acetate (CAS Number: 65143-37-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-2-oxoethyl acetate, a functionalized ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. The document delineates its chemical and physical properties, outlines robust synthetic methodologies, and explores its prospective applications, particularly in the realm of medicinal chemistry. Detailed protocols for synthesis and characterization are provided to enable researchers to effectively utilize this compound in their work. The guide aims to serve as a valuable resource for professionals engaged in the design and development of novel chemical entities.

Introduction

Aryl ketones are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). Their inherent structural features and reactivity make them invaluable in modern drug development. A particularly interesting subset of this class is the α-functionalized ketones, which introduce a reactive handle for further molecular elaboration. This compound, also known as α-acetoxy-4-methylacetophenone, belongs to this important class of molecules. Its structure, featuring an acetoxy group at the alpha position to the carbonyl, renders it a valuable synthon for the introduction of hydroxyl or other functionalities, making it a key intermediate for a variety of transformations. This guide offers an in-depth exploration of its synthesis, characterization, and potential applications, with a focus on its utility in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65143-37-5 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.22 g/mol | [2] |

| Melting Point | 86-88 °C | [2] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from structure |

| Hazard Identification | Irritant | [2] |

Synthesis of this compound

The synthesis of α-acetoxy ketones can be achieved through several reliable methods. Two primary and effective routes are detailed below: direct α-acetoxylation of the parent ketone and a two-step α-bromination/acetate displacement sequence.

Method 1: Direct α-Acetoxylation of 4'-Methylacetophenone

This method involves the direct introduction of the acetoxy group at the α-position of 4'-methylacetophenone using a hypervalent iodine reagent. This approach is often favored for its relatively mild conditions and good yields.[3]

Reaction Scheme:

Caption: Direct α-Acetoxylation of 4'-Methylacetophenone.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4'-methylacetophenone (1.0 eq.) in glacial acetic acid (5-10 volumes), add iodobenzene diacetate (1.2 eq.).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Hypervalent Iodine Reagent: Iodobenzene diacetate is a mild and effective oxidizing agent for this transformation, avoiding the use of heavy metals like lead tetraacetate.[3]

-

Acetic Acid as Solvent: Acetic acid not only serves as the solvent but also as the source of the acetate group, driving the reaction forward.

-

Aqueous Work-up and Bicarbonate Wash: This is essential to remove the acetic acid and other water-soluble byproducts, simplifying the subsequent purification.

Method 2: α-Bromination followed by Nucleophilic Substitution

This two-step approach is a classic and robust method for the synthesis of α-acetoxy ketones. It involves the initial bromination of the α-position of 4'-methylacetophenone, followed by the displacement of the bromide with an acetate nucleophile.

Workflow Diagram:

Caption: Two-step synthesis via α-bromination and substitution.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone

-

Reaction Setup: Dissolve 4'-methylacetophenone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromination: Add a brominating agent, such as bromine (1.0-1.1 eq.) dropwise at a controlled temperature (e.g., 0-10 °C). Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used for a more controlled reaction.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted with an organic solvent, washed, dried, and concentrated.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Nucleophilic Displacement: Add a source of acetate, such as sodium acetate or potassium acetate (1.2-1.5 eq.), to the solution.

-

Reaction Execution: Heat the mixture (e.g., to 50-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

Self-Validating System and Trustworthiness:

The progress of each step can be rigorously monitored by TLC, and the identity and purity of the intermediate and final product can be confirmed by standard analytical techniques such as NMR and mass spectrometry. This ensures a high degree of confidence in the outcome of the synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the methyl protons of the tolyl group (Ar-CH₃) typically appears around δ 2.4 ppm.

-

A singlet for the methylene protons (COCH₂O) is expected in the region of δ 5.3-5.5 ppm.

-

A singlet for the methyl protons of the acetate group (OCOCH₃) should be observed around δ 2.2 ppm.

-

A pair of doublets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the para-substituted benzene ring.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

The carbonyl carbon of the ketone (C=O) is expected to have a chemical shift in the range of δ 190-195 ppm.

-

The carbonyl carbon of the ester (OCO) should appear around δ 170 ppm.

-

The methylene carbon (COCH₂O) is expected around δ 65-70 ppm.

-

Signals for the aromatic carbons will be in the δ 125-145 ppm region.

-

The methyl carbon of the tolyl group (Ar-CH₃) will be around δ 21 ppm.

-

The methyl carbon of the acetate group (OCOCH₃) will be around δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

A strong absorption band corresponding to the ketone carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹.

-

Another strong absorption band for the ester carbonyl (C=O) stretch should be present around 1740-1760 cm⁻¹.

-

A C-O stretching band for the ester is expected in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.22 g/mol ).

-

Characteristic fragmentation patterns would include the loss of the acetoxy group and cleavage at the C-C bond between the carbonyl and the methylene group.

Applications and Research Directions

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active compounds.

Intermediate in Pharmaceutical Synthesis

α-Hydroxy ketones, which can be readily obtained by the hydrolysis of α-acetoxy ketones, are important precursors in the synthesis of various pharmaceuticals. The acetoxy group serves as a protecting group for the α-hydroxy functionality, which can be unveiled under specific conditions. Acetophenone derivatives, in general, are known to be precursors for a variety of drugs.[2]

Logical Relationship Diagram:

Caption: Synthetic utility of this compound.

Precursor for Heterocyclic Compounds

The diketo-like functionality (after hydrolysis) of α-hydroxy ketones makes them excellent starting materials for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. The carbonyl and hydroxyl groups can react with binucleophiles to form rings such as imidazoles, oxazoles, and pyrazines.

Potential for Asymmetric Synthesis

The ketone functionality can be stereoselectively reduced to a chiral alcohol. The resulting chiral 1,2-diol derivative is a highly valuable building block in asymmetric synthesis. The presence of the methyl group on the phenyl ring can also influence the stereochemical outcome of such reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant.[2] Direct contact with the skin, eyes, and respiratory tract should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to avoid exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications. The detailed protocols and scientific rationale presented herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

-

ChemSynthesis. 2-(4-methoxyphenyl)-2-oxoethyl acetate. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-2-oxoethyl acetate. [Link]

-

Popova, A. M., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6296. [Link]

-

Wikipedia. 4-Methylacetophenone. [Link]

-

Sheng, J., et al. (2007). An Efficient Method for the α-Acetoxylation of Ketones. Synthesis, 2007(08), 1165-1168. [Link]

-

Gao, P., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

-

Neostar United Industrial Co., Ltd. Product List. [Link]

- Metcalfe, E. D., et al. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

SpectraBase. 4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester. [Link]

Sources

- 1. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Method for the α-Acetoxylation of Ketones [organic-chemistry.org]

2-(4-Methylphenyl)-2-oxoethyl acetate molecular weight

An In-Depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 65143-37-5), a member of the α-acyloxy ketone class of organic compounds. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes established chemical principles with data from analogous structures to present a robust guide for researchers. The guide covers the core physicochemical properties, proposes a logical and detailed synthetic pathway, offers predicted spectroscopic data for characterization, discusses potential reactivity and applications based on its functional groups, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction

α-Acyloxy ketones are a significant class of organic molecules that serve as versatile intermediates in organic synthesis.[1] They are integral components in various biologically active natural products and pharmaceuticals.[1] this compound, also known as p-methylphenacyl acetate, embodies the characteristic structure of an α-acyloxy ketone, featuring a ketone carbonyl group and an adjacent ester functionality. Its aromatic p-tolyl moiety further influences its chemical properties and potential applications. This guide aims to provide a detailed technical overview to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 65143-37-5 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | [2] |

| Melting Point | 86-88 °C | |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water (predicted). | - |

Molecular Structure

The molecular structure of this compound consists of a p-tolyl group attached to a glyoxalyl moiety, which is esterified with an acetyl group.

Caption: Molecular structure of this compound.

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one (p-Methylphenacyl bromide)

-

Rationale: The α-bromination of a ketone is a standard method to introduce a leaving group at the α-position, preparing the molecule for subsequent nucleophilic substitution.

-

Procedure:

-

In a fume hood, dissolve 4-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of hydrobromic acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol.

-

Part B: Synthesis of this compound

-

Rationale: This step involves the nucleophilic substitution of the bromide with an acetate anion. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

Dissolve the 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) from Part A in acetone in a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Add anhydrous sodium acetate (1.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide salt.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Redissolve the resulting crude product in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization (Predicted)

In the absence of published spectra, the following predictions are based on the molecular structure and typical chemical shifts for similar compounds.[3]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~ 7.30 | Doublet | 2H | Ar-H (meta to C=O) | Protons meta to the carbonyl group. |

| ~ 5.30 | Singlet | 2H | -CH₂- | Methylene protons between two electron-withdrawing groups (ketone and ester oxygen). |

| ~ 2.45 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |

| ~ 2.20 | Singlet | 3H | O-C(=O)-CH₃ | Acetyl methyl group protons. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 192 | C=O (Ketone) | Typical chemical shift for an aryl ketone carbonyl carbon. |

| ~ 170 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 145 | Ar-C (para to C=O) | Quaternary aromatic carbon attached to the methyl group. |

| ~ 132 | Ar-C (ipso to C=O) | Quaternary aromatic carbon attached to the keto-ester side chain. |

| ~ 130 | Ar-CH (ortho to C=O) | Aromatic CH carbons ortho to the carbonyl group. |

| ~ 129 | Ar-CH (meta to C=O) | Aromatic CH carbons meta to the carbonyl group. |

| ~ 66 | -CH₂- | Methylene carbon attached to the ester oxygen. |

| ~ 22 | Ar-CH₃ | Aromatic methyl carbon. |

| ~ 21 | O-C(=O)-CH₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 1745-1760 | Ester C=O | Stretch |

| ~ 1680-1700 | Aryl Ketone C=O | Stretch |

| ~ 1600, 1450 | Aromatic C=C | Stretch |

| ~ 1220-1250 | Ester C-O | Stretch (asymmetric) |

| ~ 2950-3100 | C-H | Aromatic and Aliphatic Stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 192.0786 (for C₁₁H₁₂O₃)

-

Key Fragmentation Patterns (Predicted):

-

Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z = 133 (p-methylphenacyl cation).

-

Formation of the p-toluoyl cation (CH₃C₆H₄CO⁺) at m/z = 119.

-

Formation of the acetyl cation (CH₃CO⁺) at m/z = 43.

-

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the ketone, the ester, and the aromatic ring.

-

Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and reactions at the α-carbon.

-

Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 2-hydroxy-1-(4-methylphenyl)ethan-1-one and acetic acid or its salt.[4]

-

α-Methylene Group: The protons on the methylene group adjacent to the ketone are acidic and can be removed by a suitable base, allowing for enolate formation and subsequent alkylation or condensation reactions.

-

Aromatic Ring: The p-tolyl group can undergo electrophilic aromatic substitution, with the existing substituents directing incoming electrophiles.

Potential Applications

While specific applications for this compound are not widely documented, phenacyl esters and α-acyloxy ketones, in general, are valuable in several areas of chemical research and development:

-

Synthetic Intermediates: This compound is a useful building block for the synthesis of more complex molecules, including various heterocyclic compounds which are prevalent in medicinal chemistry.[5]

-

Protecting Group Chemistry: Phenacyl esters are sometimes used as protecting groups for carboxylic acids, which can be cleaved under specific conditions.

-

Photochemistry: The α-keto ester moiety can be photochemically active, making it a candidate for applications in photopolymerization or as a photocleavable linker.

-

Biological Screening: As a member of the α-acyloxy ketone family, it could be screened for various biological activities, given that this structural motif is present in many natural products.[1]

Safety and Handling

-

Hazard Classification: Irritant.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

Conclusion

This compound is a fine chemical with established physical properties and a clear structural identity. While detailed experimental data is limited in the public domain, its synthesis is achievable through standard, high-yielding organic reactions. The predicted spectroscopic data provided in this guide will serve as a valuable tool for its identification and characterization. The inherent reactivity of its functional groups makes it a potentially valuable intermediate for synthetic and medicinal chemistry research. As with all chemicals, it should be handled with appropriate care and safety precautions.

References

-

Prasad, D. J., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(34), 6113-6136. [Link]

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

-

Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. [Link]

-

Wikipedia. Phenyl acetate. [Link]

-

Bhosale, R. S., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

Sources

- 1. Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Phenyl acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Multi-technique Spectroscopic Approach to the Structural Elucidation of 2-(4-Methylphenyl)-2-oxoethyl acetate

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of synthesized compounds. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(4-methylphenyl)-2-oxoethyl acetate (CAS No: 65143-37-5), an α-acetoxy ketone of interest in organic synthesis.[1] We will move beyond a simple recitation of data to explain the causal logic behind the selection of analytical techniques, detailing a self-validating system where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically integrated. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for structural verification.

Introduction and Synthetic Context

This compound is a bifunctional organic molecule containing both a ketone and an ester. The presence of these two carbonyl groups, along with an aromatic ring, provides a rich landscape for spectroscopic analysis. Understanding its structure is paramount for predicting its reactivity, biological activity, and for use as a building block in more complex syntheses.

A common and efficient synthesis for this class of compound involves the nucleophilic substitution of an α-haloketone. Specifically, this compound can be readily prepared by the reaction of 2-bromo-4'-methylacetophenone with an acetate salt, such as potassium acetate, in a suitable solvent.[2] This synthetic context is critical, as it informs our analytical strategy; we must not only confirm the structure of the final product but also ensure the complete consumption of the starting materials, such as the bromoketone precursor (CAS: 619-41-0).[3][4]

The Elucidation Workflow: A Holistic Strategy

Caption: Integrated workflow for the synthesis and structural confirmation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound. For this compound, we employ high-resolution mass spectrometry (HRMS) to gain an exact mass, which validates the molecular formula against all other possibilities. Electron Ionization (EI) is chosen to induce predictable fragmentation, offering clues to the molecule's substructures.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min to ensure separation from any residual solvent or impurities.

-

MS Conditions: Set the ion source to Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400.

Data Interpretation & Expected Results

The molecular formula for this compound is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .[1]

-

Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. We expect a peak at m/z = 192 . The presence of this peak confirms the molecular weight of the compound.

-

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The bonds adjacent to the carbonyl groups are prone to cleavage, a process known as alpha-cleavage.[5][6]

-

Loss of the Acetoxy Group: Cleavage of the C-O bond of the ester can lead to the formation of the 4-methylphenacylium ion, a highly stable acylium ion. This would result in a prominent peak at m/z = 133 .

-

Loss of the Acetyl Group Radical: Fragmentation can also occur with the loss of the acetyl group (•COCH₃), leading to a fragment. A key fragmentation involves the loss of ketene (CH₂=C=O) from O-acetyl substituted ions.[7]

-

Base Peak: The most stable fragment often forms the base peak (most intense peak). The 4-methylbenzoyl cation (p-toluoyl cation) at m/z = 119 (from cleavage alpha to the ketone) or the acetyl cation at m/z = 43 are highly probable candidates for significant peaks.

-

| Ion Fragment | Proposed Structure | Expected m/z |

| [C₁₁H₁₂O₃]⁺• | Molecular Ion | 192 |

| [C₉H₉O]⁺ | 4-Methylphenacylium Ion | 133 |

| [C₈H₇O]⁺ | 4-Methylbenzoyl Cation | 119 |

| [C₂H₃O]⁺ | Acetyl Cation | 43 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its power lies in identifying the types of bonds within a molecule. For this specific target, IR is indispensable for confirming the two distinct carbonyl environments: the aromatic ketone and the aliphatic ester. The precise frequencies of these C=O stretching vibrations are diagnostic.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid purified product directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Expected Results

The IR spectrum will be dominated by strong absorptions in the carbonyl region.

-

Ester Carbonyl (C=O) Stretch: Saturated aliphatic esters typically show a strong absorption band around 1750-1735 cm⁻¹ .

-

Ketone Carbonyl (C=O) Stretch: A ketone conjugated to an aromatic ring absorbs at a lower frequency due to resonance. This peak is expected to be strong and sharp, appearing around 1690-1680 cm⁻¹ .[9][10][11] The clear separation of these two C=O bands is a crucial piece of evidence.

-

C-O Stretches: The C-O bonds of the ester will produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring are expected around 1600-1450 cm⁻¹ .

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the methyl and methylene C-H bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | ~1745 | Strong, Sharp |

| Ketone C=O (Aryl) | Stretch | ~1685 | Strong, Sharp |

| C-O (Ester) | Stretch | ~1230 & ~1050 | Strong |

| Aromatic C=C | Stretch | ~1605, ~1575 | Medium-Weak |

| sp³ C-H | Stretch | 2980-2850 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the connectivity of the carbon and hydrogen framework. ¹H NMR identifies the different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR complements this by showing the number of unique carbon environments. Together, they allow for a complete assembly of the molecular structure.[12][13]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Data Interpretation & Expected Results

Caption: Structure of this compound with key protons labeled.

¹H NMR (400 MHz, CDCl₃) Based on the structure, we predict five distinct proton signals:

-

Aromatic Protons (H-a, H-b): The para-substituted aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the carbonyl group (H-a) will be deshielded and appear as a doublet around δ 7.9 ppm . The two protons ortho to the methyl group (H-b) will be more shielded, appearing as a doublet around δ 7.3 ppm .

-

Methylene Protons (H-c): The two protons of the CH₂ group are adjacent to the ketone and the ester oxygen. This environment is highly deshielded, and the signal is expected to be a sharp singlet around δ 5.4 ppm .

-

Aromatic Methyl Protons (H-d): The three protons of the methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic region, around δ 2.4 ppm .

-

Acetyl Methyl Protons (H-e): The three protons of the acetate methyl group are in a standard acetyl environment and will appear as a singlet around δ 2.2 ppm .

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~7.9 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| H-b | ~7.3 | Doublet (d) | 2H | Ar-H (ortho to CH₃) |

| H-c | ~5.4 | Singlet (s) | 2H | -CO-CH₂ -O- |

| H-d | ~2.4 | Singlet (s) | 3H | Ar-CH₃ |

| H-e | ~2.2 | Singlet (s) | 3H | -O-CO-CH₃ |

¹³C NMR (100 MHz, CDCl₃) We predict nine unique carbon signals, as the para-substituted ring has four distinct carbon environments due to symmetry.

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbon is typically more deshielded than the ester carbon, expected around δ 191 ppm . The ester carbonyl is expected around δ 170 ppm .

-

Aromatic Carbons: Four signals are expected. The quaternary carbon attached to the carbonyl (C-ipso) will be around δ 131 ppm . The quaternary carbon attached to the methyl group will be around δ 145 ppm . The two sets of CH carbons will appear around δ 129.5 and 129.0 ppm .

-

Aliphatic Carbons: The methylene carbon (-CO-C H₂-O-) will be around δ 66 ppm . The two methyl carbons (aromatic and acetyl) will appear upfield, around δ 22 ppm and δ 21 ppm , respectively.

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Ketone C =O |

| ~170 | Ester C =O |

| ~145 | Ar-C -CH₃ |

| ~131 | Ar-C -CO |

| ~129.5 | Ar-C H |

| ~129.0 | Ar-C H |

| ~66 | -CO-C H₂-O- |

| ~22 | Ar-C H₃ |

| ~21 | -O-CO-C H₃ |

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved with high confidence through the synergistic application of MS, IR, and NMR.

-

MS confirms the molecular formula C₁₁H₁₂O₃ and provides fragmentation patterns consistent with the proposed α-acetoxy ketone structure.

-

IR provides definitive evidence for the two distinct carbonyl functional groups (aromatic ketone and aliphatic ester).

-

¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, confirming the connectivity of all atoms.

The data from each technique is self-validating. The molecular formula from MS aligns perfectly with the count of protons and carbons from NMR. The functional groups identified by IR are fully supported by the chemical shifts observed in the NMR spectra. This rigorous, multi-faceted approach exemplifies a robust protocol for chemical structure verification, essential for advancing research and development in the chemical sciences.

References

-

PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

-

ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Michael Evans. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

-

ResearchGate. (2017). 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate. Retrieved from [Link]

-

YouTube. (2023). Structure Elucidation of Organic Compounds. Michael Evans. Retrieved from [Link]

Sources

- 1. This compound | 65143-37-5 [m.chemicalbook.com]

- 2. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]

- 3. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. m.youtube.com [m.youtube.com]

2-(4-Methylphenyl)-2-oxoethyl acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl Acetate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This α-keto ester is a valuable building block in organic synthesis, and its preparation is a subject of interest for researchers in medicinal chemistry and materials science. The described synthesis is a two-step process commencing with the α-bromination of 4'-methylacetophenone to yield the key intermediate, 2-bromo-4'-methylacetophenone. This is followed by a nucleophilic substitution reaction with an acetate salt to furnish the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for successful synthesis and scale-up.

Introduction

α-Keto esters are pivotal structural motifs found in numerous biologically active compounds and serve as versatile precursors in a variety of organic transformations.[1] The title compound, this compound, embodies this class of molecules and presents a unique combination of functional groups amenable to further chemical modification. The synthetic strategy discussed herein is predicated on a logical and widely adopted approach in organic chemistry: the conversion of a readily available starting material into a more reactive intermediate, which is then transformed into the desired product.

The pathway involves two distinct stages:

-

Activation via α-Halogenation: The methyl group alpha to the carbonyl in 4'-methylacetophenone is selectively halogenated. The introduction of a bromine atom at this position transforms the α-carbon into a potent electrophilic site, making it susceptible to nucleophilic attack. α-haloketones are highly valuable building blocks precisely because they possess two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[2][3]

-

Esterification via Nucleophilic Substitution: The resulting 2-bromo-4'-methylacetophenone is then treated with an acetate salt. The acetate anion acts as a nucleophile, displacing the bromide in a classic SN2 reaction to form the final ester product. This method is a well-established and reliable technique for the preparation of phenacyl esters.[4][5]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4'-methylacetophenone

Principle and Rationale

The most direct route to α-haloketones is the direct halogenation of their corresponding carbonyl precursors.[2] The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, as described in this protocol, the ketone is protonated, which facilitates the formation of the nucleophilic enol tautomer. This enol then attacks an electrophilic bromine source, leading to the α-brominated ketone.[2] The choice of 4'-methylacetophenone as the starting material is strategic due to its commercial availability and the presence of an enolizable proton.

Experimental Protocol: Acid-Promoted Bromination

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4'-methylacetophenone (1 equivalent) and glacial acetic acid (approx. 3-4 mL per gram of ketone). Stir the mixture at room temperature until the ketone is fully dissolved.

-

Bromination: Prepare a solution of bromine (Br₂) (1.05-1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-45 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary. The characteristic red-brown color of bromine should fade as the reaction proceeds.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[6]

-

Workup and Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10-15 mL per gram of starting ketone). A solid precipitate of the crude product should form. To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the yellow color disappears.[7]

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.

-

Purification: The crude 2-bromo-4'-methylacetophenone can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Causality Behind Experimental Choices

-

Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting ketone and facilitates the acid-promoted enolization necessary for the reaction.[2]

-

Reagent Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

-

Temperature Control: The bromination of ketones is an exothermic reaction. Maintaining a controlled temperature is crucial to prevent side reactions, such as bromination on the aromatic ring.

-

Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine, a toxic and corrosive reagent.

Part 2: Synthesis of this compound via Esterification

Principle and Rationale

The synthesis of the final product hinges on the reaction between the α-bromoketone intermediate and a carboxylate salt.[4] This is a bimolecular nucleophilic substitution (SN2) reaction. The carbon-bromine bond in 2-bromo-4'-methylacetophenone is polarized due to the inductive effect of the adjacent carbonyl group, making the α-carbon highly electrophilic and susceptible to attack by the nucleophilic acetate anion.[3]

Experimental Protocol: Nucleophilic Acetate Substitution

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-methylacetophenone (1 equivalent) in ethanol or acetonitrile.

-

Addition of Nucleophile: Add anhydrous sodium acetate or potassium acetate (1.2-1.5 equivalents) to the solution. The use of a slight excess of the acetate salt helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the bromo-ketone starting material.[5]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a solid (sodium or potassium bromide) has precipitated, remove it by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic solution sequentially with water and brine to remove any remaining inorganic salts and unreacted acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or silica gel column chromatography if necessary.

Causality Behind Experimental Choices

-

Nucleophile Source: Anhydrous sodium or potassium acetate are effective, inexpensive, and readily available sources of the acetate nucleophile.

-

Solvent: Ethanol and acetonitrile are suitable polar aprotic or protic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Heating: Applying heat increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe. Refluxing ensures a constant and controlled reaction temperature.

-

Washing Steps: The aqueous workup is critical for removing water-soluble impurities, ensuring the purity of the final product.

Data Presentation & Visualization

Overall Synthesis Pathway

Caption: Two-step synthesis of the target compound from 4'-methylacetophenone.

Table of Reaction Parameters

| Parameter | Step 1: α-Bromination | Step 2: Esterification |

| Primary Reactant | 4'-Methylacetophenone | 2-Bromo-4'-methylacetophenone |

| Key Reagent | Bromine (Br₂) | Sodium Acetate (NaOAc) |

| Molar Ratio | Ketone:Br₂ (1:1.1) | Bromo-ketone:NaOAc (1:1.3) |

| Solvent | Glacial Acetic Acid | Ethanol |

| Temperature | Room Temperature (~25°C) | Reflux (~80°C) |

| Typical Reaction Time | 2-4 hours | 2-4 hours |

| Typical Yield | 75-85% | 80-95% |

| Purification Method | Recrystallization (Ethanol) | Recrystallization / Chromatography |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the α-bromination of 4'-methylacetophenone followed by nucleophilic substitution with an acetate salt. This pathway utilizes common laboratory reagents and established reaction principles, making it an accessible and efficient method for researchers. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during bromination, and thorough purification of the intermediate and final products. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently replicate and adapt this valuable synthetic procedure.

References

-

Wikipedia. α-Halo ketone. [Link]

-

De Kimpe, N. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

Chemeurope.com. Haloketone. [Link]

-

Al-Zaydi, S. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Cowper, R. M. & Reid, E. E. (1947). The Preparation of p-Bromophenacyl Esters and the Characterization of p-Bromophenacyl Formate. Journal of the American Chemical Society. [Link]

-

Mane, R. B. et al. (1986). Synthesis of Phenacyl Esters via Polymer Supported Reagents. Organic Preparations and Procedures International. [Link]

-

ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. [Link]

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

-

Wang, Y. et al. (2018). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data of 2-(4-Methylphenyl)-2-oxoethyl acetate

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methylphenyl)-2-oxoethyl acetate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 65143-37-5), a key intermediate in various synthetic applications. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.22 g/mol , the structural elucidation of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior.[1] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of chemical spectroscopy. The protocols and interpretations herein are designed to serve as a practical reference for scientists engaged in synthesis, quality control, and analytical development.

Structural and Functional Group Analysis

A robust spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is comprised of several key functional groups that give rise to distinct and predictable spectroscopic signals:

-

p-Substituted Aromatic Ring: A tolyl group where the substitution pattern dictates the signals in the aromatic region of the NMR spectrum and characteristic IR bands.

-

Aryl Ketone: The carbonyl group (C=O) directly attached to the aromatic ring is a strong electron-withdrawing group, significantly influencing the electronic environment of adjacent nuclei.

-

Ester (Acetate): This functional group contains a second carbonyl group and a C-O single bond, both of which produce characteristic and strong IR absorptions.

-

Methylene Bridge: The -C(=O)-CH₂-O- moiety links the phenacyl and acetate portions of the molecule.

-

Two Distinct Methyl Groups: One attached to the aromatic ring (tolyl) and one as part of the acetate group, which are chemically non-equivalent and thus distinguishable by NMR.

The interplay of these groups defines the molecule's chemical identity, which is conclusively confirmed by the combination of the following spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information on the number and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show four distinct signals corresponding to its four sets of non-equivalent protons.

Interpretation and Causality

The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

-

Aromatic Protons (δ ≈ 7.85 and 7.30 ppm): The para-substitution results in a simplified aromatic region. The two protons ortho to the electron-withdrawing ketone carbonyl (C=O) are deshielded and appear further downfield as a doublet. The two protons meta to the carbonyl group are less affected and appear upfield as another doublet. This classic AA'BB' system confirms the 1,4-disubstitution pattern.

-

Methylene Protons (δ ≈ 5.35 ppm): The two protons of the -CH₂- group are chemically equivalent and thus appear as a singlet. They are significantly deshielded due to their position between two electron-withdrawing groups: the ketone carbonyl and the ester oxygen atom.

-

Benzylic Methyl Protons (δ ≈ 2.45 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of a methyl group on a benzene ring.

-

Acetate Methyl Protons (δ ≈ 2.20 ppm): The three protons of the acetate's methyl group also appear as a singlet. They are deshielded by the adjacent ester carbonyl but are located in a more shielded environment compared to the methylene protons.

Data Summary

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.85 | 2H | Doublet (d) | Aromatic H (ortho to C=O) |

| ~7.30 | 2H | Doublet (d) | Aromatic H (meta to C=O) |

| ~5.35 | 2H | Singlet (s) | -C(=O)CH₂O- |

| ~2.45 | 3H | Singlet (s) | Ar-CH₃ |

| ~2.20 | 3H | Singlet (s) | -OC(=O)CH₃ |

Experimental Protocol

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2][3] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse program. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.[2]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for identifying all non-equivalent carbon atoms in a molecule, providing a "carbon skeleton" map. Due to molecular symmetry, the 11 carbon atoms of this compound produce 9 distinct signals.

Interpretation and Causality

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.

-

Carbonyl Carbons (δ ≈ 192 and 170 ppm): These are the most deshielded carbons. The ketone carbonyl carbon appears further downfield (~192 ppm) than the ester carbonyl carbon (~170 ppm), a reliable diagnostic feature.[4][5]

-

Aromatic Carbons (δ ≈ 129-145 ppm): The symmetry of the para-substituted ring results in four signals for the six aromatic carbons. The two quaternary carbons (one attached to the ketone and one to the methyl group) have distinct shifts from the two pairs of equivalent CH carbons.

-

Methylene Carbon (δ ≈ 66 ppm): The carbon of the -CH₂- group is deshielded by the adjacent carbonyl and oxygen atoms, appearing in the typical range for an alpha-carbon to an ester oxygen.

-

Methyl Carbons (δ ≈ 21.7 and 20.6 ppm): The two methyl carbons are in different environments and are clearly resolved. The benzylic methyl carbon (Ar-CH₃) typically appears at a slightly higher chemical shift (~21.7 ppm) than the acetate methyl carbon (-C(=O)CH₃) at ~20.6 ppm.[5]

Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Environment |

| ~192.0 | Ketone C=O |

| ~170.1 | Ester C=O |

| ~145.0 | Aromatic C-CH₃ |

| ~133.5 | Aromatic C-C=O |

| ~129.8 | Aromatic CH (2C) |

| ~129.5 | Aromatic CH (2C) |

| ~66.2 | -C(=O)CH₂O- |

| ~21.7 | Ar-CH₃ |

| ~20.6 | -OC(=O)CH₃ |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Utilize a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. This technique requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS (δ = 0.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation and Causality

The spectrum is dominated by strong absorptions from the carbonyl and C-O bonds.

-

C=O Stretching (1745 cm⁻¹ and 1690 cm⁻¹): The presence of two distinct carbonyl groups is the most prominent feature. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) due to the electron-withdrawing effect of the ester oxygen. The aryl ketone carbonyl, being in conjugation with the aromatic ring, absorbs at a lower frequency (~1690 cm⁻¹).

-

C-O Stretching (1230 cm⁻¹): A strong, characteristic band for the C-O single bond stretch of the acetate group is expected around 1230 cm⁻¹.

-

Aromatic C=C Stretching (1605, 1575 cm⁻¹): Multiple sharp peaks in this region are indicative of the aromatic ring.

-

Aromatic C-H Bending (825 cm⁻¹): A strong absorption in this region is highly diagnostic of 1,4-(para) disubstitution on a benzene ring.

Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-3100 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1745 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aryl Ketone |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O Stretch | Ester |

| ~825 | C-H Bend (out-of-plane) | p-Disubstituted Aromatic |

Experimental Protocol

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is standard.[2][6] Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Interpretation and Causality

The fragmentation is driven by the stability of the resulting carbocations.

-

Molecular Ion (M⁺) (m/z = 192): The peak corresponding to the intact molecule's mass is expected at m/z 192, confirming the molecular formula.

-

Base Peak (m/z = 43): The acetyl cation ([CH₃CO]⁺) is very stable and often observed as the base peak (most abundant ion) in the spectra of acetate esters.

-

Key Fragments:

-

m/z = 133: This significant peak results from the loss of the acetoxy radical (•OCOCH₃, 59 Da), forming the stable 4-methylphenacyl cation.

-

m/z = 119: Loss of the entire acetoxymethyl group (•CH₂OCOCH₃, 73 Da) gives the 4-methylbenzoyl cation.

-

m/z = 91: A characteristic peak for toluene-derived compounds, corresponding to the formation of the tropylium ion ([C₇H₇]⁺) after rearrangement of the tolyl cation.

-

Data Summary

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure |

| 192 | [M]⁺ (Molecular Ion) |

| 133 | [CH₃C₆H₄C(=O)CH₂]⁺ |

| 119 | [CH₃C₆H₄C=O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃C=O]⁺ (Base Peak) |

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[2]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Figure 3: Proposed primary fragmentation pathway in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise connectivity of the proton and carbon frameworks, IR spectroscopy confirms the presence and nature of the key functional groups (ester, ketone, aromatic ring), and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This integrated spectroscopic approach is indispensable for ensuring material identity, purity, and quality in both academic research and industrial drug development settings.

References

-

PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 65143-37-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)-2-oxoethyl acetate in Organic Solvents

Abstract